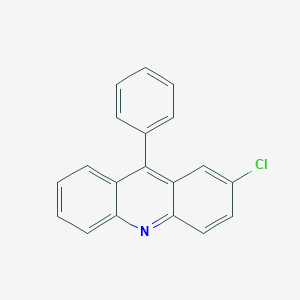
2-Chloro-9-phenylacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-9-phenylacridine is a heterocyclic organic compound that is widely used in scientific research. It is a derivative of acridine and has a wide range of applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-9-phenylacridine is not fully understood. However, it is believed that the compound intercalates into DNA, disrupting the structure of the DNA double helix. This can lead to the inhibition of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and physiological effects:
Studies have shown that 2-Chloro-9-phenylacridine has a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells in vitro. However, the compound has also been shown to be toxic to normal cells at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-9-phenylacridine in lab experiments is its strong fluorescence properties, which make it an excellent fluorescent probe for DNA detection. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using 2-Chloro-9-phenylacridine is its potential toxicity to normal cells at high concentrations. Careful consideration must be given to the concentration of the compound used in experiments to ensure that normal cells are not affected.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Chloro-9-phenylacridine. One area of interest is the development of new anti-cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Additionally, research could be done to further understand the mechanism of action of 2-Chloro-9-phenylacridine and its potential use in other applications, such as DNA sequencing and diagnostics. Finally, research could be done to develop new derivatives of 2-Chloro-9-phenylacridine with improved properties for use in scientific research.
Synthesemethoden
The synthesis of 2-Chloro-9-phenylacridine involves the reaction of 9-phenylacridine with thionyl chloride and phosphorus pentachloride. The resulting compound is then treated with sodium hydroxide to obtain 2-Chloro-9-phenylacridine. The yield of the synthesis process is relatively high, and the compound can be easily purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-9-phenylacridine has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect and quantify DNA. The compound has also been used in the development of organic light-emitting diodes (OLEDs) due to its strong fluorescence properties. Additionally, 2-Chloro-9-phenylacridine has been studied for its potential use as an anti-cancer agent.
Eigenschaften
Molekularformel |
C19H12ClN |
|---|---|
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
2-chloro-9-phenylacridine |
InChI |
InChI=1S/C19H12ClN/c20-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)15-8-4-5-9-17(15)21-18/h1-12H |
InChI-Schlüssel |
UTSSPZZFRJKFAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)





![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)






